6-Amino-3-chloro-2-fluorobenzonitrile

Lipophilicity Drug Design Membrane Permeability

6-Amino-3-chloro-2-fluorobenzonitrile (also referred to as 2-amino-5-chloro-6-fluorobenzonitrile) is a tri-substituted benzonitrile building block bearing ortho-amino, chloro, and fluoro groups on the benzene ring. With a molecular formula of C₇H₄ClFN₂ and a molecular weight of 170.57 g/mol, this crystalline solid is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
CAS No. 1000577-64-9
Cat. No. B1615220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-chloro-2-fluorobenzonitrile
CAS1000577-64-9
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)C#N)F)Cl
InChIInChI=1S/C7H4ClFN2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2
InChIKeyIWKYFJYZLOWWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-chloro-2-fluorobenzonitrile (CAS 1000577-64-9): Core Properties for Chemical Procurement and Research Selection


6-Amino-3-chloro-2-fluorobenzonitrile (also referred to as 2-amino-5-chloro-6-fluorobenzonitrile) is a tri-substituted benzonitrile building block bearing ortho-amino, chloro, and fluoro groups on the benzene ring [1]. With a molecular formula of C₇H₄ClFN₂ and a molecular weight of 170.57 g/mol, this crystalline solid is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research [1]. Its predicted physicochemical properties include a logP of 2.51, a polar surface area of 49.8 Ų, a density of 1.42 g/cm³, and a boiling point of approximately 296 °C .

Why Generic Substitution of 6-Amino-3-chloro-2-fluorobenzonitrile Fails: Structural Uniqueness of the Ortho-Amino-Benzonitrile Motif


Regioisomeric or differently halogenated benzonitriles cannot be interchanged with 6-amino-3-chloro-2-fluorobenzonitrile because the precise ortho relationship between the amino and nitrile groups is essential for key downstream transformations, particularly intramolecular cyclization to nitrogen-containing heterocycles . Simultaneously, the unique arrangement of electron-withdrawing chlorine and fluorine substituents profoundly modulates the compound's physicochemical properties—logP, pKa, and boiling point—relative to its regioisomers . These differences translate into divergent reactivity, purification requirements, and ultimately biological performance, making direct substitution without re-optimization scientifically indefensible.

6-Amino-3-chloro-2-fluorobenzonitrile: Head-to-Head Differentiation Evidence Against Closest Analogs


LogP Differential: 6-Amino-3-chloro-2-fluorobenzonitrile Exhibits 28% Higher Lipophilicity Than Its 4-Amino Regioisomer

The target compound (6-amino-3-chloro-2-fluorobenzonitrile) has a predicted logP of 2.51 . In contrast, the regioisomer 4-amino-2-chloro-5-fluorobenzonitrile (CAS 1228376-68-8) exhibits a logP of only 1.96 under the same prediction methodology . This represents a ΔlogP of +0.55, corresponding to a roughly 3.5-fold increase in intrinsic lipophilicity.

Lipophilicity Drug Design Membrane Permeability

Boiling Point Advantage: Target Compound's Lower Boiling Point Simplifies Purification and Reduces Thermal Degradation Risk

The boiling point of 6-amino-3-chloro-2-fluorobenzonitrile is predicted at 295.8 ± 40.0 °C , while the 4-amino-2-chloro-5-fluoro regioisomer boils at 315.7 ± 42.0 °C under the same conditions . The ~20 °C lower boiling point offers a practical advantage for distillative purification or solvent removal, potentially reducing thermal degradation of sensitive intermediates.

Purification Process Chemistry Thermal Stability

Ortho-Amino-Benzonitrile Scaffold: Exclusive Access to Quinazoline and Quinazolinone Heterocycles

The ortho relationship between the amino and nitrile groups in 6-amino-3-chloro-2-fluorobenzonitrile is a privileged motif that permits intramolecular cyclization to quinazoline, quinazolinone, and 1,3-benzothiazin-4-one cores . This transformation is structurally impossible for meta- or para-amino regioisomers. Literature precedent demonstrates that 2-amino-6-fluorobenzonitrile analogs readily undergo such cyclizations to yield monofluoro-substituted quinazolines . The additional chloro substituent in the target compound provides a synthetic handle for subsequent cross-coupling diversification.

Heterocycle Synthesis Cyclization Kinase Inhibitor Scaffolds

Optimal Application Scenarios for 6-Amino-3-chloro-2-fluorobenzonitrile Driven by Differentiation Evidence


Synthesis of Chloro-Fluoro Quinazoline Kinase Inhibitor Libraries

The ortho-amino-nitrile motif of 6-amino-3-chloro-2-fluorobenzonitrile enables direct cyclization to chloro-fluoro-substituted quinazoline cores, a scaffold found in numerous ATP-competitive kinase inhibitors . Researchers building focused kinase inhibitor libraries can use this compound as a key intermediate to introduce both chlorine and fluorine substituents in a single synthetic step, avoiding the need for late-stage halogenation.

Late-Stage Diversification via Selective Palladium-Catalyzed Cross-Coupling

The presence of both chlorine and fluorine on the aromatic ring allows for sequential, chemoselective cross-coupling reactions. The chlorine atom can be displaced under Suzuki-Miyaura or Buchwald-Hartwig conditions while the fluorine remains intact, enabling systematic SAR exploration . The higher logP of the target compound (2.51 vs. 1.96 for the 4-amino regioisomer) further supports the design of cell-permeable analog series.

Process Chemistry Scale-Up with Thermal and Purification Advantages

The lower boiling point (ΔTbp ≈ −20 °C relative to the 4-amino-2-chloro-5-fluoro regioisomer) reduces distillation energy requirements and thermal degradation risk during large-scale manufacturing . This property, combined with the compound's solid physical form at ambient temperature, simplifies storage and handling in pilot-plant settings.

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